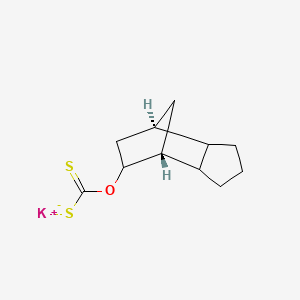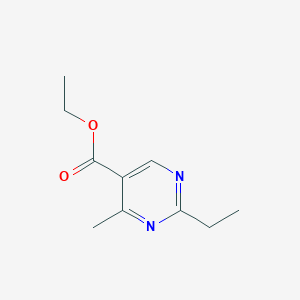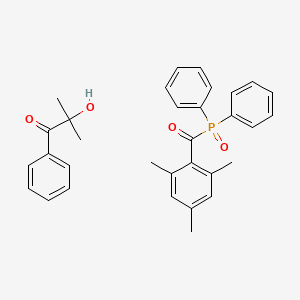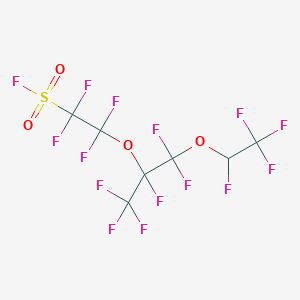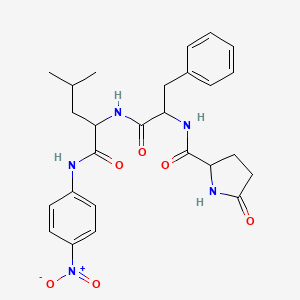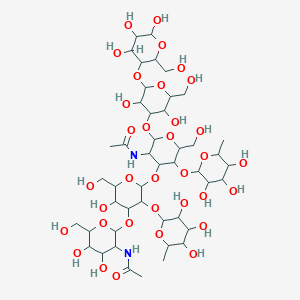![molecular formula CH5ClN4 B12062960 2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride](/img/structure/B12062960.png)
2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,10-テトラヒドロ-1H-ピリド[2,1-b]キナゾリン塩酸塩は、その独特の構造特性と潜在的な用途により、科学研究のさまざまな分野で関心を集めている複素環式化合物です。この化合物は、ピリジンとキナゾリンの両方の部分を組み込んだ縮合環系を特徴とし、新しい化学物質の開発のための汎用性の高い足場となっています。
準備方法
合成経路と反応条件
2,3,4,10-テトラヒドロ-1H-ピリド[2,1-b]キナゾリン塩酸塩の合成は、一般的に、入手しやすい前駆体から出発する複数段階の反応を伴います。一般的な合成経路の1つには、酸性または塩基性条件下での適切な中間体の環化が含まれます。たとえば、置換アニリンと適切なアルデヒドまたはケトンを反応させた後、環化を行うことで、目的のキナゾリン誘導体が得られます。反応条件は、多くの場合、エタノールまたはメタノールなどの溶媒と、塩酸または硫酸などの触媒の使用を伴います。
工業的生産方法
工業環境では、2,3,4,10-テトラヒドロ-1H-ピリド[2,1-b]キナゾリン塩酸塩の生産は、高収率と高純度を確保するために、連続フロープロセスを含む場合があります。自動反応器の使用と、温度、圧力、pHなどの反応パラメータの精密制御により、生産プロセスを最適化できます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、化合物を純粋な形で取得します。
化学反応の分析
反応の種類
2,3,4,10-テトラヒドロ-1H-ピリド[2,1-b]キナゾリン塩酸塩は、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、酸化されて、異なる官能基を持つキナゾリン誘導体を形成することができます。
還元: 還元反応により、電子特性が変化したテトラヒドロキナゾリン誘導体が得られます。
置換: 求核置換反応と求電子置換反応により、キナゾリン環にさまざまな置換基を導入することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムまたは過酸化水素などの酸化剤、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤または求電子剤があります。反応条件は、一般的に、制御された温度、適切な溶媒、および場合によっては、反応速度を向上させるための触媒の使用を伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりキナゾリンN-オキシドが生成される場合がありますが、還元によりジヒドロキナゾリン誘導体が生成される場合があります。置換反応により、ハロゲン、アルキル、またはアリール基などの官能基がキナゾリン環に導入される可能性があり、さまざまな誘導体が得られます。
科学研究における用途
2,3,4,10-テトラヒドロ-1H-ピリド[2,1-b]キナゾリン塩酸塩は、科学研究のさまざまな分野で用途が見出されています。
化学: これは、より複雑な複素環式化合物の合成のためのビルディングブロックとして、また、配位化学における配位子として役立ちます。
生物学: この化合物は、抗菌性、抗ウイルス性、抗がん性などの潜在的な生物活性について研究されています。
医学: がんや神経変性疾患など、さまざまな病気に対する治療薬としての可能性を探求するための研究が進められています。
産業: これは、新しい材料の開発と、医薬品や農薬の合成における中間体として使用されます。
科学的研究の応用
2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
2,3,4,10-テトラヒドロ-1H-ピリド[2,1-b]キナゾリン塩酸塩の作用機序は、特定の分子標的および経路との相互作用を伴います。たとえば、抗がん研究では、この化合物は、細胞増殖と生存に関与する重要な酵素または受容体を阻害する可能性があります。分子ドッキング研究は、これがタンパク質の活性部位に結合し、それらの活性を調節することを示しています。さらに、細胞膜を透過して細胞内標的に相互作用するこの化合物の能力は、その生物学的効果に不可欠です。
類似の化合物との比較
2,3,4,10-テトラヒドロ-1H-ピリド[2,1-b]キナゾリン塩酸塩は、次のような他の類似の化合物と比較することができます。
2,3,4,5-テトラヒドロ-1H-ピリド[4,3-b]インドール: 抗がん活性と特定のキナーゼを阻害する能力で知られています。
1,2,3,4-テトラヒドロ-9H-ピリド[3,4-b]インドール: 神経保護特性とその神経変性疾患治療における可能性について研究されています。
1-メチル-1,2,3,4-テトラヒドロ-β-カルボリン-3-カルボン酸: 神経伝達物質系を調節する役割と、精神疾患における潜在的な治療応用について調査されています。
2,3,4,10-テトラヒドロ-1H-ピリド[2,1-b]キナゾリン塩酸塩の独自性は、その特定の構造的特徴と、さまざまな反応を起こすことができる多様性にあり、さまざまな科学的および産業的用途に貴重な化合物となっています。
類似化合物との比較
2,3,4,10-Tetrahydro-1 H-pyrido[2,1-B] quinazoline hydrochloride can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1 H-pyrido[4,3-B]indole: Known for its anticancer activity and ability to inhibit specific kinases.
1,2,3,4-Tetrahydro-9 H-pyrido[3,4-B]indole: Studied for its neuroprotective properties and potential in treating neurodegenerative diseases.
1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: Investigated for its role in modulating neurotransmitter systems and potential therapeutic applications in psychiatric disorders.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
CH5ClN4 |
|---|---|
分子量 |
108.53 g/mol |
IUPAC名 |
2,5-dihydro-1H-tetrazole;hydrochloride |
InChI |
InChI=1S/CH4N4.ClH/c1-2-4-5-3-1;/h1H2,(H,2,5)(H,3,4);1H |
InChIキー |
MVDMYXQOWUFPGU-UHFFFAOYSA-N |
正規SMILES |
C1NNN=N1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


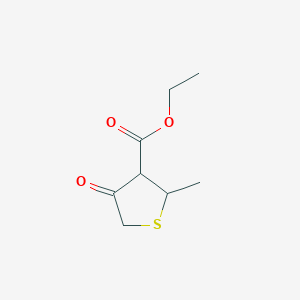
![2-Oxa-5-azabicyclo[2.2.1]heptane, 1-(difluoromethyl)-](/img/structure/B12062887.png)
![(12R,13S)-13-tert-butyl-12-[(12R,13S)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B12062892.png)

